molecular formula C17H27N3O2 B12004394 tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate

tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate

Cat. No.: B12004394
M. Wt: 305.4 g/mol
InChI Key: GSALRQQUCCLTEJ-BETUJISGSA-N
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Description

Tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate is a complex organic compound with a piperazine core This compound is characterized by the presence of a tert-butyl group, an aminophenyl group, and two methyl groups attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the tert-butyl group through alkylation. The aminophenyl group can be introduced via a nucleophilic substitution reaction. The final product is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminophenyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The piperazine ring provides structural stability and influences the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2R,6S)-4-(4-hydroxyphenyl)-2,6-dimethyl-1-piperazinecarboxylate
  • Tert-butyl (2R,6S)-4-(4-methoxyphenyl)-2,6-dimethyl-1-piperazinecarboxylate

Uniqueness

Tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl (2S,6R)-4-(4-aminophenyl)-2,6-dimethylpiperazine-1-carboxylate

InChI

InChI=1S/C17H27N3O2/c1-12-10-19(15-8-6-14(18)7-9-15)11-13(2)20(12)16(21)22-17(3,4)5/h6-9,12-13H,10-11,18H2,1-5H3/t12-,13+

InChI Key

GSALRQQUCCLTEJ-BETUJISGSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)C2=CC=C(C=C2)N

Canonical SMILES

CC1CN(CC(N1C(=O)OC(C)(C)C)C)C2=CC=C(C=C2)N

Origin of Product

United States

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